Dilithium phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium phenylbenzene is an organometallic compound with the molecular formula C12H8Li2. It consists of a phenylbenzene core with two lithium atoms attached. This compound is known for its unique properties and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium phenylbenzene can be synthesized through the reaction of phenylbenzene with lithium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolve phenylbenzene in anhydrous ether.
- Add lithium metal to the solution.
- Stir the mixture at room temperature until the reaction is complete.
The reaction can be represented as:
C6H5C6H5+2Li→C6H5C6H5Li2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Dilithium phenylbenzene undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and phenylbenzene.
Reduction: Can be reduced to phenylbenzene by reacting with reducing agents.
Substitution: Undergoes electrophilic substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at room temperature.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Lithium oxide and phenylbenzene.
Reduction: Phenylbenzene.
Substitution: Halogenated phenylbenzene derivatives.
Scientific Research Applications
Dilithium phenylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce lithium atoms into aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dilithium phenylbenzene involves the interaction of the lithium atoms with other molecules. The lithium atoms act as nucleophiles, attacking electrophilic centers in other compounds. This reactivity is due to the high electropositivity of lithium, which allows it to form strong bonds with electronegative atoms.
Comparison with Similar Compounds
Similar Compounds
Dilithium butadiene: Another organo-lithium compound with similar reactivity.
Lithium phenylacetylene: Contains a lithium atom attached to a phenylacetylene group.
Lithium naphthalene: Features a lithium atom bonded to a naphthalene ring.
Uniqueness
Dilithium phenylbenzene is unique due to its phenylbenzene core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns compared to other organo-lithium compounds.
Properties
CAS No. |
7360-83-0 |
---|---|
Molecular Formula |
C12H8Li2 |
Molecular Weight |
166.1 g/mol |
IUPAC Name |
dilithium;phenylbenzene |
InChI |
InChI=1S/C12H8.2Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h3-10H;;/q-2;2*+1 |
InChI Key |
BZQGJSVGUOSCJI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].C1=CC(=CC=[C-]1)C2=CC=[C-]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.